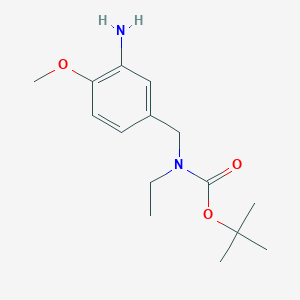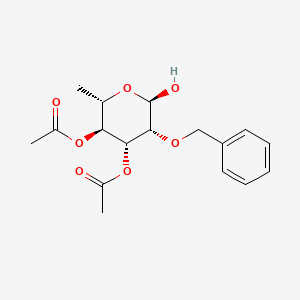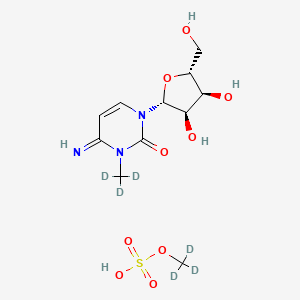
3-Methyl Cytidine-d3 Methosulfate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl Cytidine-d3 Methosulfate-d3 is a deuterated derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl Cytidine-d3 Methosulfate-d3 typically involves the methylation of cytidine followed by the introduction of deuterium. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
3-Methyl Cytidine-d3 Methosulfate-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original form or other reduced derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
3-Methyl Cytidine-d3 Methosulfate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including NMR spectroscopy and mass spectrometry.
Biology: Employed in studies of RNA structure and function, as well as in the investigation of metabolic pathways involving nucleosides.
Medicine: Utilized in the development of antiviral and anticancer drugs, where its labeled form helps in tracking the distribution and metabolism of the compound in biological systems.
Industry: Applied in the production of labeled compounds for research and development purposes.
作用機序
The mechanism of action of 3-Methyl Cytidine-d3 Methosulfate-d3 involves its incorporation into RNA molecules, where it can affect the structure and function of the RNA. The deuterium labeling allows researchers to track the compound and study its interactions with various molecular targets and pathways. This information is crucial for understanding the compound’s effects at the molecular level.
類似化合物との比較
Similar Compounds
3-Methylcytidine Methosulfate: Similar in structure but lacks deuterium labeling.
Cytidine: The parent compound without methylation or deuterium labeling.
5-Methylcytidine: Another methylated derivative of cytidine with different methylation position.
Uniqueness
3-Methyl Cytidine-d3 Methosulfate-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in various experimental setups, making it a valuable tool in scientific investigations .
特性
分子式 |
C11H19N3O9S |
|---|---|
分子量 |
375.39 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-(trideuteriomethyl)pyrimidin-2-one;trideuteriomethyl hydrogen sulfate |
InChI |
InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1/i2*1D3 |
InChIキー |
MGSZKGKDQZQWAQ-FAMMVIRESA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.[2H]C([2H])([2H])OS(=O)(=O)O |
正規SMILES |
CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



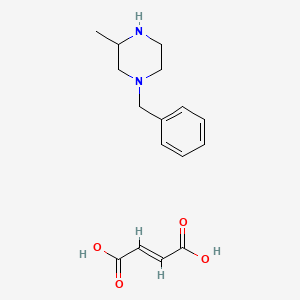
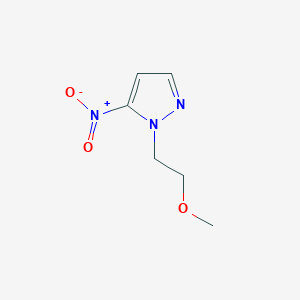



![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
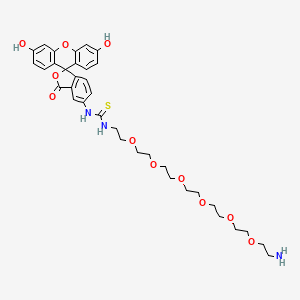
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)

